molecular formula C25H23N5O9 B11542044 N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide

N-(1-{N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide

Cat. No.: B11542044
M. Wt: 537.5 g/mol
InChI Key: VCZXETSKJBMDDV-VULFUBBASA-N
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Description

N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, hydroxyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the ethoxy and hydroxyphenyl groups under controlled reaction conditions. The final step involves the nitration of the benzamide ring to introduce the nitro groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro groups results in amines.

Scientific Research Applications

N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{N’-[(1E)-{3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-2-methylpropyl)benzamide: Contains similar functional groups but differs in the substitution pattern on the benzamide ring.

    N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide: Shares structural similarities but may have different reactivity and biological activity due to variations in the functional groups.

Uniqueness

The uniqueness of N-(1-{N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}-2-(4-hydroxyphenyl)ethyl)-3,5-dinitrobenzamide lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5O9

Molecular Weight

537.5 g/mol

IUPAC Name

N-[1-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C25H23N5O9/c1-2-39-23-10-16(5-8-22(23)32)14-26-28-25(34)21(9-15-3-6-20(31)7-4-15)27-24(33)17-11-18(29(35)36)13-19(12-17)30(37)38/h3-8,10-14,21,31-32H,2,9H2,1H3,(H,27,33)(H,28,34)/b26-14+

InChI Key

VCZXETSKJBMDDV-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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